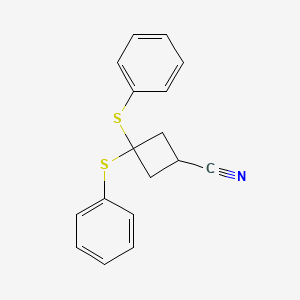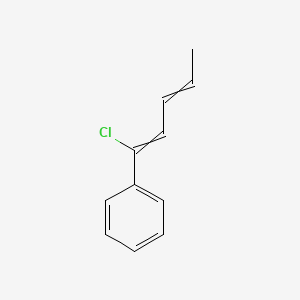
4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester is an organic compound with a complex structure that includes a pentenoic acid backbone, an acetyl group, a chlorine atom, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-pentenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can participate in various biochemical reactions. The presence of the chlorine atom and the ester group can influence the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Pentenoic acid ethyl ester: Lacks the acetyl and chlorine groups, making it less reactive in certain chemical reactions.
2-Acetyl-4-chloro-4-pentenoic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
4-Chloro-2-pentenoic acid ethyl ester: Similar but lacks the acetyl group, influencing its chemical properties.
Uniqueness
4-Pentenoic acid, 2-acetyl-4-chloro-, ethyl ester is unique due to the combination of functional groups that provide a distinct set of chemical properties.
Properties
CAS No. |
90675-53-9 |
|---|---|
Molecular Formula |
C9H13ClO3 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
ethyl 2-acetyl-4-chloropent-4-enoate |
InChI |
InChI=1S/C9H13ClO3/c1-4-13-9(12)8(7(3)11)5-6(2)10/h8H,2,4-5H2,1,3H3 |
InChI Key |
KDAXONSPDLCLQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=C)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)
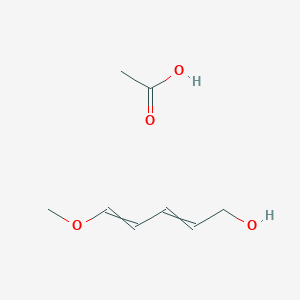

![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
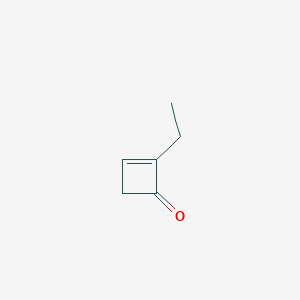

![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)

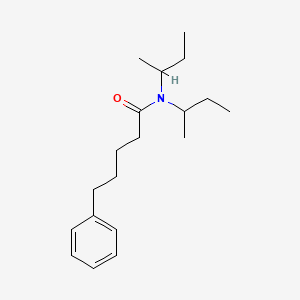
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
